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Compound of Interest

4-Bromo-2-chloro-5-fluorobenzoic
Compound Name: o
aci

Cat. No.: B065185

An In-depth Technical Guide to 4-Bromo-2-
chloro-5-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-chloro-5-fluorobenzoic acid, a halogenated aromatic carboxylic acid, serves as a
crucial building block in the synthesis of a variety of complex organic molecules. Its unique
substitution pattern offers multiple reactive sites, making it a valuable intermediate in the
development of novel pharmaceuticals and agrochemicals. This technical guide provides a
comprehensive overview of the known properties, synthesis, and potential applications of this
compound, with a focus on its role in medicinal chemistry.

Chemical and Physical Properties

4-Bromo-2-chloro-5-fluorobenzoic acid is a solid at room temperature, with its physical and
chemical characteristics summarized in the tables below. These properties are essential for its
handling, storage, and application in synthetic chemistry.
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Identifier Value

CAS Number 177480-81-8

Molecular Formula C7HsBrCIFO2

Molecular Weight 253.45 g/mol

IUPAC Name 4-Bromo-2-chloro-5-fluorobenzoic acid

SMILES 0O=C(0O)clcc(F)c(Br)cclCl

nChi INChl=1S/C7H3BrCIFO2/c8-5-2(9)1-
4(7(11)12)6(10)3-5/h1,3H,(H,11,12)

Physical Property Value Source

Melting Point 150-153 °C [1]

Boiling Point 314.5 °C (Predicted) [1]

Density 1.887 g/cm3 (Predicted) [2]

Synthesis and Purification

While a specific, detailed published synthesis protocol for 4-Bromo-2-chloro-5-fluorobenzoic
acid is not readily available in open-access literature, its synthesis can be inferred from
established methods for analogous halogenated benzoic acids. A potential synthetic route
could involve the oxidation of a corresponding toluene derivative, such as 4-bromo-2-chloro-5-
fluorotoluene.

Postulated Synthesis Workflow

A plausible synthetic pathway is outlined below. This workflow is based on common organic
chemistry transformations.

Oxidation ; f Purification
G»Bromo-z-chloro»5-fluoroto|uene (e.g., KMnO4, H2CrO4) 4-Bromo-2-chloro-5-fluorobenzoic acid (Recrystallization) Pure Product
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Figure 1. A potential synthetic workflow for 4-Bromo-2-chloro-5-fluorobenzoic acid.

General Experimental Protocol for Oxidation of a
Toluene Derivative

The following is a generalized experimental protocol for the oxidation of a substituted toluene to
the corresponding benzoic acid, which could be adapted for the synthesis of the title
compound.

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve the starting material (e.g., 4-bromo-2-chloro-5-fluorotoluene) in a suitable
solvent system, such as a mixture of pyridine and water.

o Addition of Oxidant: While stirring, slowly add the oxidizing agent (e.g., potassium
permanganate) in portions to control the exothermic reaction.

¢ Reaction: Heat the reaction mixture to reflux for several hours until the reaction is complete,
as monitored by thin-layer chromatography (TLC).

o Work-up: Cool the mixture to room temperature and filter to remove manganese dioxide.
Acidify the filtrate with a strong acid (e.g., HCI) to precipitate the carboxylic acid.

 Purification: Collect the crude product by filtration and purify by recrystallization from an
appropriate solvent (e.g., ethanol/water) to yield the pure 4-bromo-2-chloro-5-
fluorobenzoic acid.

Spectral Data

While experimental spectra for 4-Bromo-2-chloro-5-fluorobenzoic acid are not widely
available in public databases, the expected spectral characteristics can be predicted based on
its structure.

e 1H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely
appearing as doublets or doublet of doublets, with chemical shifts influenced by the
surrounding halogen atoms.
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e 13C NMR: The carbon NMR spectrum would display seven distinct signals: one for the
carboxylic acid carbon and six for the aromatic carbons, each with a unique chemical shift
due to the varied electronic environments created by the halogen substituents.

o FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band for the
carboxylic acid group (around 2500-3300 cm™1), a strong C=0 stretching vibration (around
1700 cm~1), and various C-C and C-H aromatic stretching and bending vibrations. The C-Br,
C-Cl, and C-F stretching vibrations would appear in the fingerprint region.

e Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the
molecular weight of the compound (253.45 g/mol ), with a characteristic isotopic pattern due
to the presence of bromine and chlorine atoms.

Applications in Research and Drug Development

Halogenated benzoic acids are valuable intermediates in medicinal chemistry due to their
ability to participate in various coupling reactions and their influence on the pharmacokinetic
and pharmacodynamic properties of the final drug molecule.

Role as a Synthetic Intermediate

4-Bromo-2-chloro-5-fluorobenzoic acid can serve as a precursor for the synthesis of more
complex molecules through reactions targeting its carboxylic acid group or the aromatic ring.
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Figure 2. Potential synthetic transformations of 4-Bromo-2-chloro-5-fluorobenzoic acid.

Potential Biological Activities

While specific biological studies on 4-Bromo-2-chloro-5-fluorobenzoic acid are limited,
related halogenated aromatic compounds have been investigated for various therapeutic
applications. The presence of halogen atoms can enhance the lipophilicity of a molecule,
potentially improving its cell membrane permeability and interaction with biological targets.
Research on similar structures suggests potential for:

» Antimicrobial Activity: Halogenated compounds have been explored for their antibacterial
and antifungal properties.

» Anticancer Activity: Many small molecule kinase inhibitors and other anticancer agents
incorporate halogenated aromatic moieties.

Further research is required to elucidate the specific biological activities and potential signaling
pathway interactions of 4-Bromo-2-chloro-5-fluorobenzoic acid and its derivatives.

Safety and Handling

4-Bromo-2-chloro-5-fluorobenzoic acid should be handled with care in a well-ventilated
laboratory, following standard safety procedures for chemical reagents.

Hazard Statement Precautionary Statement

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray.

H315: Causes skin irritation.

) S P280: Wear protective gloves/protective
H319: Causes serious eye irritation. ) ) )
clothing/eye protection/face protection.

P305+P351+P338: IF IN EYES: Rinse
] o cautiously with water for several minutes.
H335: May cause respiratory irritation. )
Remove contact lenses, if present and easy to

do. Continue rinsing.

Conclusion
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4-Bromo-2-chloro-5-fluorobenzoic acid is a valuable chemical intermediate with significant
potential in synthetic and medicinal chemistry. Its polysubstituted aromatic ring provides a
versatile scaffold for the construction of novel compounds with potential biological activities.
While detailed experimental data for this specific compound is not extensively documented in
public sources, this guide provides a foundational understanding of its properties and potential
applications based on available information and analogies to related structures. Further
research into its synthesis, reactivity, and biological profile is warranted to fully explore its utility
in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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